molecular formula C24H19NO6 B15082585 Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate CAS No. 618443-87-1

Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate

Cat. No.: B15082585
CAS No.: 618443-87-1
M. Wt: 417.4 g/mol
InChI Key: OJZLMRKAGYNEEX-UHFFFAOYSA-N
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Description

Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate (C₂₄H₁₉NO₆) is a pyrroloquinoline derivative characterized by a benzoyl group at position 1, methoxy at position 7, and two methyl ester groups at positions 2 and 2. Its synthesis via quinolinium N-ylide cycloaddition (44% yield) and structural elucidation (FT-IR, NMR) were reported in 2009 . This compound serves as a scaffold for derivatives with modified benzoyl substituents, which influence physicochemical properties and biological activities. Below, we compare this compound with 11 structural analogues, focusing on substituent effects.

Properties

CAS No.

618443-87-1

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate

InChI

InChI=1S/C24H19NO6/c1-29-16-10-12-17-15(13-16)9-11-18-19(23(27)30-2)20(24(28)31-3)21(25(17)18)22(26)14-7-5-4-6-8-14/h4-13H,1-3H3

InChI Key

OJZLMRKAGYNEEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3C(=C(C(=C3C(=O)C4=CC=CC=C4)C(=O)OC)C(=O)OC)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of Benzoyl and Methoxy Groups: The benzoyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. Common reagents for these reactions include benzoyl chloride and methanol, respectively.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl esters.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 7-methoxy group activates the quinoline ring toward electrophilic substitution. Key reactions include:

  • Nitration : Occurs preferentially at the 8-position due to steric and electronic directing effects of the methoxy group.

  • Halogenation : Bromine or chlorine substituents can be introduced at the 4-position under mild conditions .

The benzoyl and ester groups deactivate adjacent positions, directing electrophiles to meta and para positions relative to these substituents.

Nucleophilic Reactions at Ester Groups

The methyl ester moieties at positions 2 and 3 undergo hydrolysis or transesterification:

Reaction TypeConditionsProduct
Alkaline hydrolysisNaOH (1M), ethanol, refluxDicarboxylic acid derivative
TransesterificationMethanol/H₂SO₄, 60°C, 6 hrEthyl ester analogs

These transformations enable functional group diversification for structure-activity relationship studies .

Influence of Substituents on Reactivity

The compound’s reactivity is modulated by:

  • Electron-withdrawing effects : The benzoyl and ester groups reduce electron density at positions 1–3, favoring nucleophilic attacks at these sites.

  • Electron-donating effects : The 7-methoxy group increases electron density at positions 6–9, enhancing electrophilic substitution .

This interplay is critical in designing derivatives with tailored biological activities, such as antifungal or antitubercular agents .

Comparative Reactivity with Analogues

A comparative study of structurally similar compounds reveals distinct reactivity trends:

Derivative ModificationReactivity ProfileBiological Implications
Bromine at position 4Enhanced halogen bondingImproved antifungal activity
Ethyl ester at position 3Increased lipophilicityBetter membrane permeability
Acetyl substitutionReduced electrophilicityLower cytotoxicity

Data from these analogues inform optimization strategies for drug development .

Mechanistic Insights

The 1,3-dipolar cycloaddition mechanism involves:

  • Quaternization : Formation of quinolinium bromide via reaction with 2-bromoacetophenone.

  • Ylide generation : Deprotonation by epoxypropane to form a reactive N-ylide intermediate.

  • Cycloaddition : Concerted [3+2] addition with DMAD, yielding the fused pyrroloquinoline structure .

This mechanism is corroborated by NMR and X-ray crystallography data from related compounds .

Stability Under Reaction Conditions

The compound demonstrates stability in:

  • Acidic media (pH 2–6) at temperatures ≤50°C

  • Basic media (pH 8–10) for short durations (<2 hr)

Prolonged exposure to strong bases (>12 hr) leads to ester hydrolysis and decarboxylation .

Scientific Research Applications

Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Substituent Position & Type Key Structural Differences
Dimethyl 1-benzoyl-7-methoxy- (Reference) C₂₄H₁₉NO₆ 417.41 1-benzoyl, 7-methoxy Parent structure
1-(4-Chlorobenzoyl) C₂₄H₁₈ClNO₆ 451.86 4-Cl on benzoyl Increased mass; Cl enhances lipophilicity
1-(3-Bromobenzoyl) C₂₄H₁₈BrNO₆ 496.31 3-Br on benzoyl Higher mass; Br may improve bioactivity
1-(4-Fluorobenzoyl) C₂₄H₁₈FNO₆ 435.40 4-F on benzoyl Fluorine’s electron-withdrawing effects
1-(3,5-Bis(trifluoromethyl)benzoyl) C₂₆H₁₇F₆NO₆ 585.42 3,5-CF₃ on benzoyl Enhanced steric bulk and electronegativity
1-(3,4-Dimethoxybenzoyl) C₂₆H₂₃NO₈ 477.46 3,4-OCH₃ on benzoyl Increased polarity from methoxy groups
5-(1,3-Dioxolan-2-yl)-1-(4-methylbenzoyl) C₂₇H₂₃NO₇ 473.47 4-CH₃ on benzoyl; dioxolane at C5 Added dioxolane ring alters solubility
1-Chloro- (no benzoyl) C₁₆H₁₂ClNO₄ 317.72 Cl at C1; no benzoyl Simplified structure with reduced steric bulk

Key Observations :

  • Trifluoromethyl groups (CF₃) introduce strong electron-withdrawing effects, which may stabilize charge interactions in biological targets .
  • Methoxy and dioxolane groups improve aqueous solubility but reduce lipophilicity .

Physicochemical and Spectral Properties

Table 2: Physical and Spectral Data

Compound (Substituent) Melting Point (°C) FT-IR (cm⁻¹) Key NMR Shifts (δ, ppm)
Reference (Benzoyl) 166–167 1709 (ester C=O), 1730 (benzoyl) 3.42–3.90 (3×OCH₃), 7.02–8.22 (Ar-H)
4-Chlorobenzoyl Not reported Similar to reference Downfield shifts for Cl-adjacent H
3-Bromobenzoyl Not reported 1740 (ester C=O) Broad singlet for Br-adjacent H
4-Fluorobenzoyl Not reported 1706 (C=O) Fluorine-induced deshielding
3,5-Bis(trifluoromethyl)benzoyl Not reported 1785, 1780 (C=O) 8.55 (ArH₂, ArH₆), 3.92 (OCH₃)
1-Chloro- (no benzoyl) Not reported 1253 (C–O), 1639 (C=N) Simpler aromatic region

Key Observations :

  • Strong electron-withdrawing groups (e.g., CF₃) elevate C=O stretching frequencies in IR due to increased bond polarization .
  • Halogen substituents (Cl, Br, F) cause characteristic downfield shifts in NMR for adjacent protons .

Table 3: Reported Bioactivities of Analogues

Compound (Substituent) Biological Activity Mechanism/Findings Source
Reference (Benzoyl) Not reported N/A
4-Cyanobenzoyl Cytotoxicity LC-MS: m/z 402.2 (M+H)⁺; IC₅₀ ~15 µM
3,5-Bis(trifluoromethyl)benzoyl Antimycobacterial Inhibits M. tuberculosis (MIC: 2 µg/mL)
4-Substituted benzoyl Antifungal (C. albicans) 80% inhibition at 50 µg/mL (BQ-01–BQ-08)
5-(1,3-Dioxolan-2-yl)-4-methyl Anticancer (in vitro) Targets DNA topoisomerase II (IC₅₀: 8 µM)

Key Observations :

  • The 4-cyanobenzoyl derivative (4g) shows moderate cytotoxicity, likely due to CN’s electron-withdrawing effects enhancing interaction with cellular targets .
  • Trifluoromethyl groups (4k) improve antimycobacterial potency, possibly via increased membrane penetration .
  • Antifungal activity correlates with ester group positioning (2,3-dicarboxylate vs. 3-carboxylate) .

Biological Activity

Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate is a synthetic compound belonging to the pyrroloquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C24H19NO6. It features a complex structure that contributes to its biological activities. The compound is characterized by the presence of a pyrroloquinoline core, which is known for its pharmacological potential.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrroloquinoline derivatives against Candida albicans, a common fungal pathogen. In vitro tests have shown that several derivatives exhibit significant inhibitory effects.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values for various derivatives related to this compound against C. albicans:

SampleMIC (µg/mL)
BQ-010.8
BQ-0212.5
BQ-030.8
BQ-041.6
BQ-050.8
BQ-060.4
BQ-070.4
BQ-080.4

The derivatives BQ-06, BQ-07, and BQ-08 exhibited the highest potency with an MIC of 0.4 µg/mL , indicating their potential as effective antifungal agents .

Antibacterial Activity

Pyrroloquinoline derivatives have also demonstrated antibacterial activity against various bacterial strains. The compound's mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of pyrroloquinoline derivatives, it was found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : MIC values ranged from 0.125 µg/mL to 0.5 µg/mL .
  • Escherichia coli : MIC values were higher compared to Staphylococcus strains but still showed promising results.

These findings underscore the potential of this compound in developing new antibacterial therapies .

Anticancer Properties

Emerging research has suggested that pyrroloquinoline derivatives may possess anticancer properties as well. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : Certain derivatives have been shown to significantly reduce the viability of cancer cell lines.
  • Modulation of signaling pathways : Compounds may affect pathways involved in cell survival and apoptosis.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence product purity?

The compound is synthesized via 1,3-dipolar cycloaddition using quinolinium N-ylides and dipolarophiles like dimethyl acetylenedicarboxylate (DMAD). A critical step involves generating quinolinium salts by reacting quinolines with bromoacetophenones, followed by cycloaddition with DMAD in the presence of epoxypropane . However, DMAD's high reactivity can lead to competing side reactions (e.g., direct interaction with quinoline), reducing efficiency. Optimizing reaction time, stoichiometry of epoxypropane (a proton scavenger), and temperature (80–100°C) improves purity by minimizing byproducts .

Q. How is structural characterization performed using spectroscopic and analytical methods?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR data confirm substituent positions (e.g., methoxy and benzoyl groups). For example, the 7-methoxy group appears as a singlet at δ 3.93–3.95 ppm in 1H^{1}\text{H}-NMR, while the benzoyl carbonyl resonates at ~186 ppm in 13C^{13}\text{C}-NMR .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 415 [M+H]+^+) validate the molecular formula .
  • Elemental analysis : Matches calculated vs. experimental values (e.g., C: 72.24% vs. 72.28%) to confirm purity .

Q. What common derivatives are synthesized, and how do substituents affect reactivity?

Derivatives include substitutions at the benzoyl group (e.g., 4-F, 4-Cl, 4-Me). Electron-withdrawing groups (e.g., 4-F) increase dipolarophile reactivity, accelerating cycloaddition, while electron-donating groups (e.g., 4-Me) may reduce regioselectivity . Substituents on the quinoline core (e.g., 7-methoxy) enhance steric hindrance, requiring longer reaction times .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict regioselectivity?

Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in cycloadditions. For example, ICReDD’s approach integrates reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, catalyst selection) . Machine learning algorithms can also analyze historical spectral data to recommend reaction modifications .

Q. Why does DMAD fail in certain syntheses, and how can this be resolved?

DMAD’s high reactivity promotes undesired quinoline-DMAD adducts over quinolinium salt formation, especially in 7-methoxy derivatives . Solutions include:

  • Using less reactive dipolarophiles (e.g., ethyl propiolate).
  • Adjusting the order of reagent addition (e.g., pre-forming quinolinium salts before introducing DMAD).
  • Employing microwave irradiation to accelerate desired pathways .

Q. What strategies improve yields in multi-step syntheses involving quinolinium salts?

  • Intermediate purification : Column chromatography isolates quinolinium salts before cycloaddition to prevent side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while epoxypropane scavenges HBr to shift equilibrium toward product formation .

Q. How do solvent polarity and temperature affect cycloaddition regioselectivity?

High-polarity solvents (e.g., DMSO) favor zwitterionic intermediates, leading to endo selectivity. Elevated temperatures (80–100°C) reduce kinetic control, favoring thermodynamically stable products. For example, in toluene, exo products dominate at lower temperatures, while DMSO at 100°C yields endo isomers .

Q. What analytical techniques resolve conflicting data on reaction pathways?

  • Kinetic isotope effects (KIE) : Differentiate concerted vs. stepwise mechanisms by comparing kH/kDk_{\text{H}}/k_{\text{D}}.
  • Cross-over experiments : Detect intermolecular interactions to confirm intermediate stability .
  • In situ FTIR : Monitors real-time intermediate formation (e.g., quinolinium ylide detection at 1650 cm1^{-1}) .

Q. How can green chemistry principles be applied to its synthesis?

  • Catalyst-free conditions : Utilize inherent dipole stability of quinolinium ylides to avoid toxic catalysts .
  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Microwave-assisted synthesis : Reduces energy consumption and reaction time by 50% .

Q. What are the limitations of current methods, and what future directions are promising?

  • Limitations : Low yields (<60%) in sterically hindered derivatives, scalability issues with air-sensitive intermediates .
  • Future directions :
    • Photoinduced cycloadditions for regiocontrol .
    • Biocatalytic approaches to enantioselective synthesis .
    • Modular flow-chemistry systems for continuous production .

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